Ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate

Description

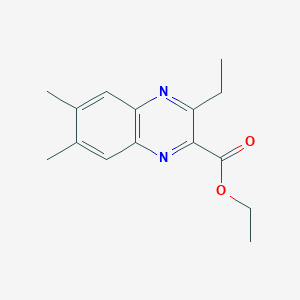

Ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate is a quinoxaline derivative characterized by an ethyl ester group at position 2, an ethyl substituent at position 3, and methyl groups at positions 6 and 7 of the bicyclic quinoxaline ring. The structural modifications at positions 3, 6, and 7 influence electronic properties, solubility, and biological interactions, making comparative analysis with analogues critical for understanding structure-activity relationships.

Properties

IUPAC Name |

ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-5-11-14(15(18)19-6-2)17-13-8-10(4)9(3)7-12(13)16-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJXNJUFEKYJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Quinoxaline Ring Formation

The quinoxaline backbone is typically constructed via condensation of o-phenylenediamine derivatives with 1,2-diketones or equivalents. For this compound:

- Starting materials :

- 4,5-Dimethyl-1,2-phenylenediamine (or substituted analog)

- Ethyl glyoxalate or ethyl 2-oxoacetate as the carbonyl source

This step yields the unsubstituted quinoxaline ester intermediate, which is subsequently functionalized.

Introduction of the ethyl group at position 3 involves N-alkylation or Friedel-Crafts-type reactions :

- Method A (N-alkylation) :

- Reagents : Ethyl bromide or ethyl iodide

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Solvent : DMF or N-methylpyrrolidinone (NMP)

- Conditions : Stirring at room temperature (RT) for 12–24 hours.

- Method B (Electrophilic substitution) :

- Reagents : Ethylating agents (e.g., ethyl chloroacetate)

- Catalyst : Aluminum chloride (AlCl₃) in 1,2-dichloroethane

- Conditions : 6 hours at RT, followed by ice quenching and extraction.

Yield : 70–82% for analogous alkylation steps.

Esterification and Final Modification

The carboxylate ester group is introduced or retained via:

- Direct synthesis : Using ethyl glyoxalate during cyclocondensation.

- Post-modification :

- Reagents : POCl₃ and pyridine for activating carboxylic acid intermediates.

- Solvent : Dichloromethane (DCM) or chloroform

- Conditions : 4 hours at RT.

Purification and Characterization

- Workup : Precipitation in cold water, followed by filtration and washing with methanol-DCM mixtures.

- Chromatography : Silica gel column chromatography (if needed) using hexane/ethyl acetate gradients.

- Spectroscopic data :

- ¹H NMR : Expected signals for ethyl groups (δ 1.2–1.4 ppm, triplets) and methyl substituents (δ 2.3–2.5 ppm, singlets).

- Melting point : Analogous compounds exhibit melting points of 154–183°C.

Comparative Analysis of Methods

| Step | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Cyclocondensation | Ethyl glyoxalate, THF, reflux | 65–75% | One-pot synthesis |

| Alkylation (Method A) | K₂CO₃, DMF, RT | 70–82% | Mild conditions, high selectivity |

| Alkylation (Method B) | AlCl₃, 1,2-dichloroethane | 60–70% | Suitable for sterically hindered sites |

| Esterification | POCl₃, pyridine | 80–85% | Efficient activation of carboxylic acids |

Key Observations

- Solvent choice : Polar aprotic solvents (DMF, NMP) enhance alkylation efficiency.

- Side reactions : Over-alkylation is minimized using stoichiometric control.

- Scalability : Patent methods demonstrate gram-scale synthesis with consistent yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups

Biological Activity

Ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C13H16N2O2 and a molecular weight of approximately 232.28 g/mol. The structure includes a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms. This structural framework is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that quinoxaline derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. For instance, it demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that this compound exhibits cytotoxic effects with IC50 values of 5.0 µg/mL and 4.5 µg/mL , respectively. These values suggest that the compound has promising potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 4.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.

- Antioxidant Activity : Some studies suggest that quinoxaline derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

-

Neuropharmacological Effects : A study investigated the effects of this compound on neurodegenerative diseases. The compound showed neuroprotective effects in models of oxidative stress-induced neuronal damage.

- Findings : Administration resulted in a significant reduction in neuronal apoptosis markers and improved cognitive function in animal models.

-

Anti-inflammatory Activity : Another study assessed the anti-inflammatory potential of the compound in lipopolysaccharide (LPS)-induced inflammation models.

- Results : this compound reduced pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 40% , indicating potential use in inflammatory conditions.

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The following table summarizes key structural and physicochemical properties of Ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate and its analogues:

Key Observations:

- Lipophilicity : The target compound’s ethyl and methyl substituents enhance lipophilicity compared to the polar 3-oxo () or 3-hydroxy () analogues. This property may improve membrane permeability but reduce aqueous solubility.

- In contrast, methyl/ethyl groups donate electrons, stabilizing the aromatic system.

- Ring System: Quinoline derivatives (e.g., ) feature a single nitrogen in the bicyclic structure, altering electronic distribution and hydrogen-bonding capacity compared to quinoxalines.

Q & A

Q. What are the common synthetic routes for Ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions between substituted quinoxaline precursors and ethyl esters. For example, intermediates like 6,7-dimethylquinoxaline derivatives are reacted with ethyl chloroacetate or bromoacetate under basic conditions (e.g., sodium ethoxide or triethylamine) in solvents like ethanol or acetonitrile . Yield optimization depends on controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst selection. Impurities from incomplete substitution or side reactions (e.g., oxidation) are mitigated via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., ethyl and methyl groups at C3, C6, and C7) .

- X-ray crystallography: Resolves 3D conformation and bond angles. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to validate molecular geometry .

- Mass spectrometry: Confirms molecular weight (e.g., 304.65 g/mol for related derivatives) and fragmentation patterns .

Q. How do functional groups (e.g., ethyl ester, methyl substituents) influence the compound's reactivity?

The ethyl ester at C2 enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols). Methyl groups at C6 and C7 sterically hinder certain reactions, directing regioselectivity. The quinoxaline core’s π-electron system facilitates interactions with biological targets, such as enzymes or receptors .

Advanced Research Questions

Q. What computational strategies are employed to predict binding affinities of this compound with biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates interactions with proteins, such as kinase active sites, using crystal structures from databases like PDB. Free energy perturbation (FEP) or MM-GBSA further refines binding affinity estimates .

Q. How can researchers resolve contradictions in reported biological activities (e.g., neuropharmacological vs. antimicrobial effects)?

- Dose-response studies: Establish activity thresholds and eliminate false positives from non-specific interactions.

- Target-specific assays: Use CRISPR-edited cell lines or isoform-selective inhibitors to isolate mechanisms.

- Meta-analysis: Compare structural analogs (e.g., Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate) to identify substituent-dependent trends .

Q. What methodologies optimize the compound's stability under physiological conditions?

- pH-dependent degradation studies: Use HPLC to monitor hydrolysis of the ester group in simulated gastric fluid (pH 1.2–3) vs. blood (pH 7.4).

- Pro-drug strategies: Modify the ester to a carbamate or amide to enhance metabolic stability.

- Lyophilization: Stabilize the compound in solid-state formulations for in vivo studies .

Data Analysis and Experimental Design

Q. How should researchers design SAR studies for quinoxaline derivatives?

- Variable substituents: Systematically replace ethyl/methyl groups with halogens, electron-withdrawing groups (e.g., -CF₃), or heterocycles.

- Biological endpoints: Test against panels of cancer cell lines (e.g., NCI-60) or microbial strains to correlate structure with activity.

- Statistical tools: Apply multivariate analysis (e.g., PCA) to identify key physicochemical parameters (logP, polar surface area) driving efficacy .

Q. What protocols ensure reproducibility in crystallographic data collection?

- Data quality: Collect high-resolution (<1.0 Å) datasets using synchrotron radiation.

- Redundancy: Merge multiple crystals to address twinning or disorder.

- Validation tools: Use checkCIF/PLATON to flag outliers in bond lengths/angles .

Safety and Handling

Q. What are the best practices for handling this compound in the laboratory?

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A).

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, POCl₃).

- Waste disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Comparative Analysis

Q. How does this compound compare to structurally similar quinoxaline derivatives in terms of bioactivity?

| Compound | Key Features | Bioactivity |

|---|---|---|

| Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate | Chloro and CF₃ groups enhance electrophilicity | Kinase inhibition (IC₅₀ < 1 µM) |

| 6,7-Dimethoxyquinoxaline | Methoxy groups improve solubility | Neuroprotective effects in vitro |

| 2,3-Dimethylquinoxaline | Lacks ester group; reduced reactivity | Limited antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.